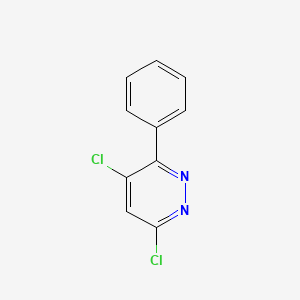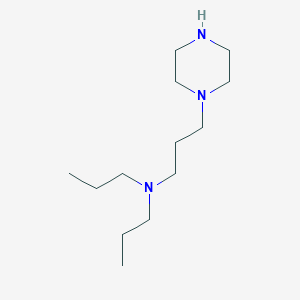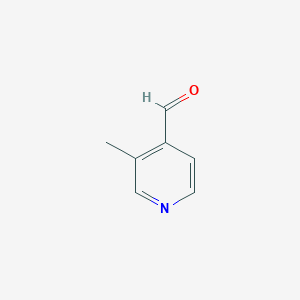
3-Methylpyridin-4-carbaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic carbaldehydes, including 3-methylpyridine-4-carbaldehyde, can be achieved through various methods. One efficient approach involves the transient directing group-enabled direct γ-C (sp3)-H arylation of 3-methylheteroarene-4-carbaldehydes.Molecular Structure Analysis
The molecular structure of 3-methylpyridine-4-carbaldehyde is crucial for its reactivity and the types of reactions it can undergo. The presence of the aldehyde group makes it a reactive site for nucleophilic addition reactions, while the methyl group on the pyridine ring can influence the electronic properties of the molecule.Chemical Reactions Analysis
3-Methylpyridine-4-carbaldehyde can participate in a variety of chemical reactions . For instance, it can be used in the formation of Schiff bases, which are important intermediates in organic synthesis . The compound can also undergo polymerization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methylpyridine-4-carbaldehyde are influenced by its molecular structure. The aldehyde group contributes to its polarity and reactivity, making it a suitable candidate for various organic reactions.Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Schiff-Basen
3-Methylpyridin-4-carbaldehyd: wird zur Synthese von Schiff-Basen verwendet, die für ihre breite Palette an bioaktiven Eigenschaften bekannt sind. Diese Verbindungen können antibakterielle, antivirale, antituberkulöse, antimykotische, antioxidative, antikonvulsive, antidepressive, entzündungshemmende, antihypertensive und krebshemmende Aktivitäten aufweisen . Sie gelten als vielseitige Pharmakophore in der medizinischen Chemie.
Entwicklung von Chemosensoren
Diese Verbindung spielt eine wichtige Rolle bei der Entwicklung von Chemosensoren, die bestimmte Ionen oder Moleküle nachweisen können. So wurde beispielsweise ein Chemosensor auf Basis eines Derivats von this compound gefunden, der Formaldehyd durch Fluoreszenzverstärkung nachweisen kann, was eine sichtbare Farbänderung von Gelb nach Blau zeigt . Solche Sensoren sind entscheidend für die Umwelt- und biologische Überwachung.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds play a role in the degradation of extracellular matrix proteins .
Mode of Action
This interaction could potentially involve binding to the target molecule, altering its structure or function .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including those involved in the degradation of extracellular matrix proteins .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, such as influencing the function of targeted molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylpyridine-4-carbaldehyde. Factors such as temperature, pH, and the presence of other molecules can impact how 3-Methylpyridine-4-carbaldehyde interacts with its targets and carries out its functions .
Biochemische Analyse
Biochemical Properties
3-Methylpyridine-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzyme and subsequently affect cellular processes.
Cellular Effects
The effects of 3-Methylpyridine-4-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by 3-Methylpyridine-4-carbaldehyde can lead to a decrease in the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . This modulation of cell signaling pathways can have significant implications for cellular responses to stress and inflammation.
Molecular Mechanism
At the molecular level, 3-Methylpyridine-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with p38α mitogen-activated protein kinase involves binding to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylpyridine-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylpyridine-4-carbaldehyde is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained modulation of cellular processes, although the specific long-term effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Methylpyridine-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular responses. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of 3-Methylpyridine-4-carbaldehyde have been associated with cytotoxicity and adverse effects on cellular metabolism . Threshold effects observed in these studies indicate that careful dosage control is essential to maximize the compound’s beneficial effects while minimizing its toxicity.
Metabolic Pathways
3-Methylpyridine-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized by aldehyde dehydrogenases to form corresponding carboxylic acids . These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular processes.
Transport and Distribution
The transport and distribution of 3-Methylpyridine-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific pyridine transporters, which can influence its intracellular concentration and subsequent biological effects .
Subcellular Localization
The subcellular localization of 3-Methylpyridine-4-carbaldehyde can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of 3-Methylpyridine-4-carbaldehyde is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
3-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-4-8-3-2-7(6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOBFAGCSLMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363549 | |
| Record name | 3-Methylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74663-96-0 | |
| Record name | 3-Methylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

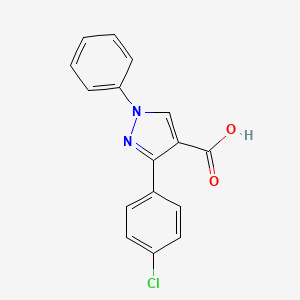

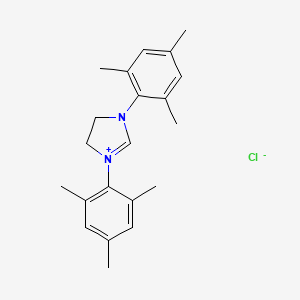
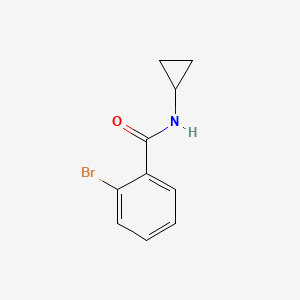
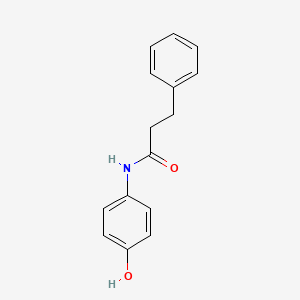
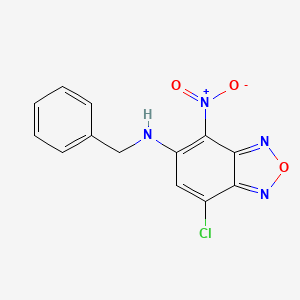

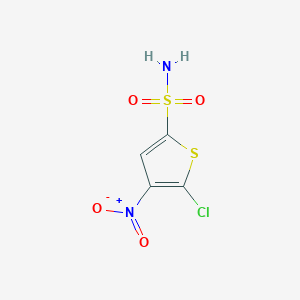


![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)
